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Compound of Interest

Compound Name: DSPE-PEG-Biotin, MW 2000

Cat. No.: B15620427

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[biotinyl(polyethylene glycol)-2000]
(DSPE-PEG 2000 Biotin) is a functionalized lipid widely employed in the development of
targeted drug delivery systems for cancer therapy.[1] This phospholipid conjugate consists of a
saturated 18-carbon acyl chain lipid (DSPE), a hydrophilic polyethylene glycol (PEG) spacer
with an average molecular weight of 2000 Daltons, and a biotin molecule at the distal end of
the PEG chain.[2][1] The DSPE component provides a hydrophobic anchor for incorporation
into the lipid bilayer of various nanocarriers, such as liposomes and micelles, while the PEG
chain offers a "stealth" characteristic, reducing opsonization and clearance by the mononuclear
phagocyte system, thereby prolonging circulation time in vivo.[3][4] The terminal biotin moiety
serves as a targeting ligand, exploiting the high-affinity interaction with avidin or streptavidin, or
more importantly, with biotin receptors that are often overexpressed on the surface of various
cancer cells.[5][6]

Key Applications in Cancer Therapy Research

o Targeted Drug Delivery: DSPE-PEG 2000 Biotin is a key component in the formulation of
targeted nanocarriers for the delivery of chemotherapeutic agents directly to tumor cells.[6]
[7] This targeted approach aims to increase the drug concentration at the tumor site,
enhancing therapeutic efficacy while minimizing systemic toxicity and side effects on healthy
tissues.[8]
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e Overcoming Multidrug Resistance (MDR): A significant challenge in cancer chemotherapy is
the development of multidrug resistance, often mediated by the overexpression of efflux
pumps like P-glycoprotein (P-gp).[1][8] Biotin-targeted nanopatrticles can enhance the
intracellular delivery of drugs, bypassing these efflux pumps. Furthermore, co-delivery of
chemotherapeutic agents with P-gp inhibitors, such as quercetin, in biotinylated liposomes
has shown promise in reversing MDR in breast cancer models.[1][8]

e Photodynamic Therapy (PDT): DSPE-PEG 2000 Biotin can be used to formulate targeted
micelles encapsulating photosensitizers.[6] Upon accumulation in the tumor tissue and
subsequent activation by light of a specific wavelength, these photosensitizers generate
reactive oxygen species, leading to localized tumor cell death.[6]

o Theranostics: The biotin ligand allows for the attachment of imaging agents (e.g., fluorescent
dyes, quantum dots) in addition to therapeutic drugs, creating theranostic platforms. These
systems enable simultaneous tumor imaging, diagnosis, and therapy.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing DSPE-PEG 2000
Biotin in the formulation of nanocarriers for cancer therapy research.

Table 1: Physicochemical Properties of DSPE-PEG 2000 Biotin-Containing Nanopatrticles
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Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin Formulations against MCF-7/adr Cells

Formulation

IC50 (pg/mL Doxorubicin)

Free Doxorubicin 28.54+1.21
Doxorubicin Liposomes (non-targeted) 15.67 + 0.98
Doxorubicin/Quercetin Liposomes (non-
9.82+0.76
targeted)
Doxorubicin/Quercetin Biotinylated Liposomes 413 £0.52
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Data adapted from a study on multidrug-resistant breast cancer cells (MCF-7/adr).[1][8]

Experimental Protocols

Protocol 1: Preparation of DSPE-PEG 2000 Biotin-
Modified Liposomes by Thin-Film Hydration

This protocol describes the preparation of doxorubicin-loaded, biotin-targeted liposomes using
the thin-film hydration method followed by remote loading of the drug.

Materials:

Hydrogenated Soy Phosphatidylcholine (HSPC)

e Cholesterol (Chol)

 DSPE-PEG 2000

» DSPE-PEG 2000 Biotin

e Doxorubicin HCI

e Chloroform

o Methanol

e Ammonium Sulfate solution (300 mM, pH 4)[12]

» Phosphate Buffered Saline (PBS), pH 7.4

e Rotary evaporator

e Probe sonicator or extruder with polycarbonate membranes (100 nm pore size)

Dialysis membrane (MWCO 10-12 kDa)

Procedure:

e Lipid Film Formation:
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o Dissolve HSPC, Cholesterol, DSPE-PEG 2000, and DSPE-PEG 2000 Biotin in a molar
ratio of 57:38:4:1 in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.[9][12]

o Attach the flask to a rotary evaporator and remove the organic solvent under reduced
pressure at 65°C to form a thin, uniform lipid film on the inner surface of the flask.[6][12]

o Continue to dry the film under high vacuum for at least 2 hours to remove any residual
solvent.[6]

e Hydration:

o Hydrate the lipid film with the ammonium sulfate solution (300 mM, pH 4) by rotating the
flask at 65°C for 30-60 minutes.[12] This will form multilamellar vesicles (MLVSs).

e Size Reduction:
o Downsize the MLV suspension to form small unilamellar vesicles (SUVSs) by either:
= Sonication: Sonicate the suspension using a probe sonicator.[13]

» Extrusion: Extrude the suspension multiple times through polycarbonate membranes
with a defined pore size (e.g., 100 nm) using a liposome extruder. This is the preferred
method for achieving a more uniform size distribution.

e Remote Loading of Doxorubicin:

o Remove the external ammonium sulfate by dialyzing the liposome suspension against
PBS (pH 7.4) to create an ammonium sulfate gradient.

o Add doxorubicin HCI solution to the liposome suspension and incubate at 60°C for 30
minutes to allow the drug to be loaded into the liposomes.[14]

o Remove unloaded doxorubicin by dialysis or size exclusion chromatography.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxicity of DSPE-PEG 2000 Biotin-modified liposomes
against cancer cells (e.g., MCF-7 or multidrug-resistant MCF-7/adr).
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Materials:

MCF-7 or MCF-7/adr cells

o Complete cell culture medium (e.g., DMEM with 10% FBS)

o 96-well plates

o Free doxorubicin, empty liposomes, drug-loaded liposomes, and drug-loaded biotinylated
liposomes

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Dimethyl sulfoxide (DMSO)

e Microplate reader

Procedure:

o Cell Seeding:

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24
hours to allow for cell attachment.[15][16]

e Treatment:

o Prepare serial dilutions of the free drug and various liposomal formulations in complete
culture medium.

o Remove the old medium from the cells and add 100 pL of the prepared drug solutions to
the respective wells.

o |Incubate the cells for 48-72 hours.

e MTT Assay:
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o After the incubation period, add 20 pL of MTT solution to each well and incubate for
another 4 hours at 37°C.[15]

o Carefully remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

o Measure the absorbance at 570 nm using a microplate reader.

o Data Analysis:
o Calculate the cell viability as a percentage of the untreated control cells.

o Plot the cell viability against the drug concentration and determine the IC50 value (the
concentration of the drug that inhibits 50% of cell growth).

Protocol 3: Cellular Uptake Analysis by Flow Cytometry

This protocol describes the quantification of cellular uptake of fluorescently labeled, biotin-
targeted liposomes.

Materials:

Cancer cells (e.g., MCF-7)

» Fluorescently labeled liposomes (e.g., containing a fluorescent lipid like DID or encapsulating
a fluorescent drug like doxorubicin).[17]

o 24-well plates
e PBS

e Trypsin-EDTA
e Flow cytometer
Procedure:

o Cell Seeding and Treatment:
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o Seed cells in 24-well plates and allow them to attach overnight.[3]

o Treat the cells with fluorescently labeled targeted and non-targeted liposomes for various
time points (e.g., 1, 4, 16, 24 hours).[3]

o Cell Harvesting:
o After incubation, wash the cells twice with cold PBS to remove any unbound liposomes.
o Detach the cells using trypsin-EDTA, then add complete medium to neutralize the trypsin.
o Centrifuge the cells at 500 x g for 5 minutes and resuspend the cell pellet in PBS.[3]

o Flow Cytometry Analysis:

o Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity
of the cells.

o Use untreated cells as a negative control to set the background fluorescence.
e Data Analysis:

o Quantify the mean fluorescence intensity of the cell population to determine the relative
amount of liposome uptake.

Protocol 4: In Vivo Antitumor Efficacy in a Xenograft
Mouse Model

This protocol outlines the procedure for evaluating the antitumor efficacy of DSPE-PEG 2000
Biotin-modified liposomes in a mouse xenograft model of human breast cancer.

Materials:
e Athymic nude mice (female, 6-8 weeks old)[18]
e MCF-7 or MCF-7/adr cells

o Matrigel[18]
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Estradiol pellets or injectable estradiol valerate (for MCF-7 model)[19][20]

Saline solution

Free doxorubicin and various liposomal formulations

Calipers for tumor measurement

Procedure:

e Tumor Inoculation:

o For the estrogen-responsive MCF-7 model, subcutaneously implant an estradiol pellet or
administer injectable estradiol valerate.[18][20]

o Subcutaneously inject a suspension of 2 x 106 MCF-7 or MCF-7/adr cells mixed with
Matrigel into the flank of each mouse.[18]

e Treatment:

o Allow the tumors to grow to a palpable size (e.g., 100-200 mm?).[21]

o Randomly divide the mice into treatment groups (e.g., saline control, free doxorubicin,
non-targeted liposomes, targeted liposomes).

o Administer the treatments via tail vein injection at a specified dose and schedule (e.g., 5
mg/kg doxorubicin equivalent, every 2-3 days for a total of 5 doses).[18]

e Tumor Growth Monitoring:

o Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor
volume using the formula: Volume = (length x width?) / 2.[18][21]

o Monitor the body weight of the mice as an indicator of systemic toxicity.

e Endpoint and Analysis:
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o At the end of the study, euthanize the mice and excise the tumors for weighing and further
analysis (e.g., histology, Western blotting for P-gp).

o Compare the tumor growth inhibition among the different treatment groups.
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Caption: Biotin-targeted nanoparticle drug delivery to a cancer cell.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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